molecular formula C25H27Cl4IN4 B1672818 1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide CAS No. 3520-43-2

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide

Cat. No. B1672818
CAS RN: 3520-43-2
M. Wt: 652.2 g/mol
InChI Key: FYNNIUVBDKICAX-UHFFFAOYSA-M
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Description

1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, also known as JC-1, is a compound with the molecular formula C25H27Cl4IN4 and a molecular weight of 652.23 . It is widely used as a fluorescent probe to detect mitochondrial membrane potential .


Molecular Structure Analysis

The ground state geometric and spectroscopic properties of the cation in the gas and solution phases have been calculated using density functional theory . The ground state equilibrium structure of a cis-conformer lies approximately 200 cm−1 above that of a trans-conformer, and both conformers have C2 symmetry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 652.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Analysis of Mitochondrial Membrane Potential

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide, commonly referred to as JC-1, is primarily used in the analysis of mitochondrial membrane potential (ΔΨm). Studies have shown that JC-1 can be utilized in polychromatic flow cytometry for detecting ΔΨm along with other biological parameters like apoptosis and reactive oxygen species production without requiring compensation between fluorescences (De Biasi, Gibellini, & Cossarizza, 2015). Additionally, JC-1 has revealed that membrane potentials across mitochondria within a living cell can be heterogeneous, even within a single mitochondrion (Smiley et al., 1991).

Investigation of Supramolecular Structures

JC-1 has been utilized in studying the supramolecular structure and aggregation behavior of its molecules. For instance, the aggregation behavior of cationic JC-1 in aqueous solutions has been investigated using various spectroscopic techniques, revealing insights into its structural properties (Berlepsch & Böttcher, 2013).

Labeling of Mitochondria in Cultured Cells

JC-1 dye is also used for labeling mitochondria in cultured cells. The dye's monomeric form has an emission maximum of about 529 nm, and it forms red fluorescent J-aggregates with an emission maximum at 590 nm at higher concentrations or potentials. This property has been exploited to study mitochondrial potential and uniformity within cells (Chazotte, 2011).

Studies on Mitochondrial Membrane Potential After Low-Power Laser Irradiation

Research has been conducted to determine the mitochondrial membrane potential in cells after irradiation with low-power lasers, using JC-1 as a key component in the methodology. This approach has allowed for the analysis of mitochondrial functionality and morphology changes under such conditions (Bortoletto et al., 2004).

Density Functional Theory and Raman Spectroscopy Analysis

JC-1 has beensubjected to analysis using density functional theory and Raman spectroscopy. This approach provides insights into the electronic and Raman scattering spectra of JC-1, helping to understand its ground state geometric and spectroscopic properties. Such analyses are crucial for understanding the vibrational modes and structural aspects of JC-1 in various environments (Aydin, Dede, & Akins, 2011).

Cytofluorimetric Analysis of Mitochondrial Membrane Potential

A novel method has been developed for the cytofluorimetric analysis of mitochondrial membrane potential in intact cells using JC-1. This method exploits the dye’s ability to form J-aggregates associated with a large shift in emission, depending on the membrane potential. Such techniques are essential for understanding mitochondrial dynamics in various cell types (Cossarizza et al., 1993).

Investigation of Mitochondrial Network by Imaging

JC-1 has been utilized in imaging studies to investigate mitochondrial networks. It can be used to follow alterations in mitochondrial distribution and connectivity, providing critical data for understanding mitochondrial dynamics in health and disease (Ben-Shachar, Suss-Toby, & Robicsek, 2015).

properties

IUPAC Name

5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNNIUVBDKICAX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl4IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide

CAS RN

3520-43-2
Record name 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3520-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JC 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3520-43-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide
Reactant of Route 2
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide
Reactant of Route 3
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide
Reactant of Route 4
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1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide
Reactant of Route 5
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1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide
Reactant of Route 6
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide

Citations

For This Compound
39
Citations
A Kumar, A Dixit, S Sahoo, S Banerjee… - Journal of Inorganic …, 2020 - Elsevier
Cis-dichloro-oxovanadium(IV) complexes [VO(L 1 /L 2 )Cl 2 ], where L 1 is N-(4-(5,5-difluoro-1,3,7,9-tetramethyl-5H-4ʎ 4 ,5ʎ 4 -dipyrrolo[1,2-c:2′,1′-f][1,3,2]diazaborinin-10-yl)benzyl)…
Number of citations: 10 www.sciencedirect.com
AY Akhmerov, E Rusinova, OI Sviridova… - Final Program and …, 2004 - imaging.org
Photographic and luminescence (77K) properties of spectrally sensitized AgBr and AgBr (I) emulsions were studied. Seven different cyanine dyes have been used for spectral …
Number of citations: 3 www.imaging.org
F Rashid, A Saeed, J Iqbal - Anti-Cancer Agents in Medicinal …, 2021 - ingentaconnect.com
Background and Objective: The growing prevalence of cancer and the resulting chemoresistance exert a huge burden on healthcare systems and impose a great challenge to public …
Number of citations: 4 www.ingentaconnect.com
Y Guo, P Jia, Y Chen, H Yu, X **n, Y Bao, H Yang… - Life sciences, 2020 - Elsevier
Aim Oxidative stress plays an important role in myocardial ischemia-reperfusion injury. Pleckstrin homology-like domain, family A, member 1 (PHLDA1) was first identified in apoptosis …
Number of citations: 20 www.sciencedirect.com
JM Hermanowicz, A Szymanowska… - Journal of Enzyme …, 2021 - Taylor & Francis
Colorectal cancer (CRC) is the third leading cause of cancer-related deaths in men and in women. The impact of the new pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide (MM…
Number of citations: 15 www.tandfonline.com
D Cui, C Yan, J Miao, X Zhang, J Chen, L Sun… - Materials Science and …, 2018 - Elsevier
Selenium nanoparticles (Se NPs) attract a lot of attention as potential cancer therapeutic agents. However, the antitumor activities of pure Se NPs are poor, and some modifiers are …
Number of citations: 73 www.sciencedirect.com
P Zhao, D Liu, H Hu, Z Qiu, Y Liang, Z Chen - Journal of Inorganic …, 2022 - Elsevier
Schiff base and its complexes are being paid more and more interests for their great prospects in biological applications. We reported here four cobalt(II) complexes [Co 3 (L 1 ) 2 (HCOO…
Number of citations: 2 www.sciencedirect.com
L Congiu, V Granato, G Loers, R Kleene… - International Journal of …, 2022 - mdpi.com
Adhesion molecules regulate cell proliferation, migration, survival, neuritogenesis, synapse formation and synaptic plasticity during the nervous system’s development and in the adult. …
Number of citations: 6 www.mdpi.com
J Chao-Pellicer, I Arberas-Jiménez… - ACS Chemical …, 2023 - ACS Publications
Naegleria fowleri is a pathogenic amoeba that causes a fulminant and rapidly progressive disease affecting the central nervous system called primary amoebic meningoencephalitis (…
Number of citations: 2 pubs.acs.org
H Mustroph, RW Horobin - Biotechnic & Histochemistry, 2023 - Taylor & Francis
The scientific literature contains many accounts of application of polymethine dyes, including cyanine dyes, as imaging agents, ie, “biological stains,” for microscopic investigation of …
Number of citations: 5 www.tandfonline.com

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